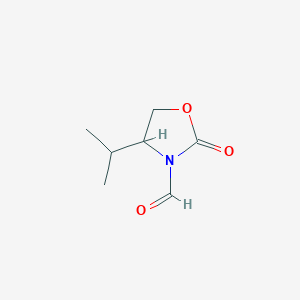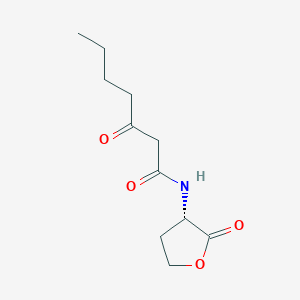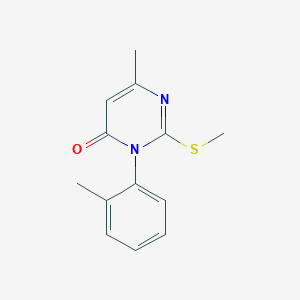
6-Cyclohexyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclohexyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group, a hexyl chain, and a quinoline core with a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with specific reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Cyclohexyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols, amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions include various quinoline derivatives, such as esters, amides, and reduced quinoline compounds. These products can have different physical and chemical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
6-Cyclohexyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Cyclohexyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use as an intermediate in the synthesis of antibacterial drugs.
4-Hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities.
1-Cyclopropyl-7-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid: Used in the development of antimicrobial agents.
Uniqueness: 6-Cyclohexyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its unique structural features, such as the cyclohexyl and hexyl groups, which can influence its chemical reactivity and biological activity. These structural elements can enhance its potential for various applications compared to other quinoline derivatives.
Propiedades
Número CAS |
61299-74-9 |
|---|---|
Fórmula molecular |
C22H29NO3 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
6-cyclohexyl-1-hexyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H29NO3/c1-2-3-4-8-13-23-15-19(22(25)26)21(24)18-14-17(11-12-20(18)23)16-9-6-5-7-10-16/h11-12,14-16H,2-10,13H2,1H3,(H,25,26) |
Clave InChI |
HCENFHGXDPBYKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12914836.png)
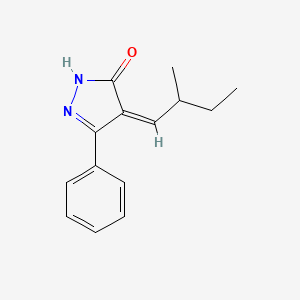

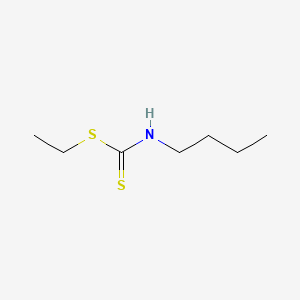
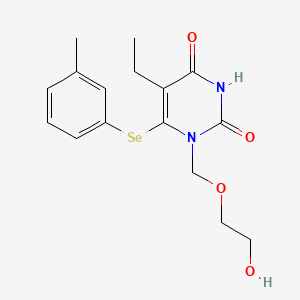



![5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12914903.png)
![N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12914910.png)
